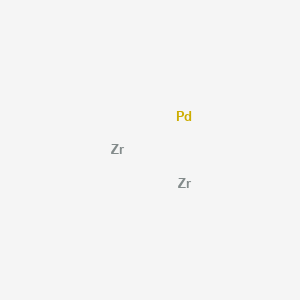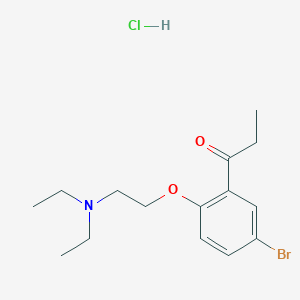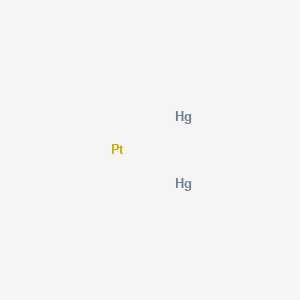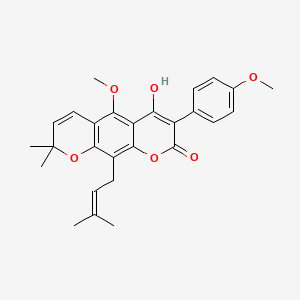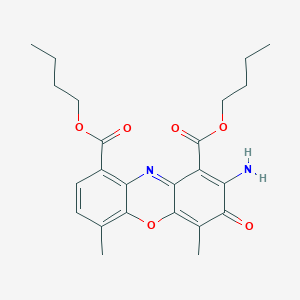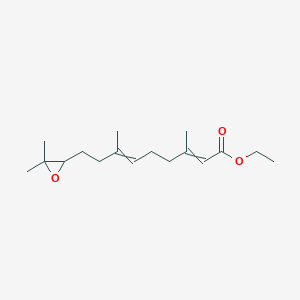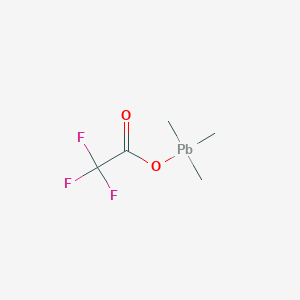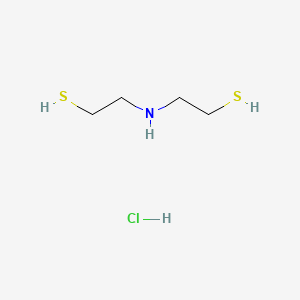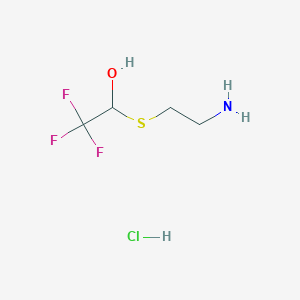
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride is a chemical compound that features a unique combination of functional groups, including an aminoethylthio group and a trifluoroethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride typically involves the reaction of 2,2,2-trifluoroethanol with a suitable aminoethylthio precursor. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions: 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the trifluoroethanol moiety.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified trifluoroethanol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride involves its interaction with specific molecular targets. The aminoethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoroethanol moiety can influence the compound’s solubility and reactivity, facilitating its interaction with biological membranes and other cellular components.
類似化合物との比較
2-Aminoethylthioethanol hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoroethanol: Does not contain the aminoethylthio group, limiting its reactivity.
Aminoethylthiol derivatives: Various derivatives with different substituents on the aminoethylthio group.
Uniqueness: 1-(2-Aminoethylthio)-2,2,2-trifluoroethanol hydrochloride is unique due to the presence of both the aminoethylthio and trifluoroethanol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
21919-01-7 |
|---|---|
分子式 |
C4H9ClF3NOS |
分子量 |
211.63 g/mol |
IUPAC名 |
1-(2-aminoethylsulfanyl)-2,2,2-trifluoroethanol;hydrochloride |
InChI |
InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)3(9)10-2-1-8;/h3,9H,1-2,8H2;1H |
InChIキー |
JKVYSVTYFJXPCI-UHFFFAOYSA-N |
正規SMILES |
C(CSC(C(F)(F)F)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


